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Compound of Interest

Compound Name: (R)-Linezolid-d3

CAS No.: 1795786-02-5

Cat. No.: B588797

Get Quote

Technical Guide: Stereoselective Synthesis of Deuterated (R)-Linezolid

Executive Summary & Strategic Context
Target Molecule: (R)-Linezolid-d3 and (R)-Linezolid-d8. Stereochemical Designation: (R)-5-

(acetamidomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one. Clinical Context:

Commercial Linezolid (Zyvox®) exists as the (S)-enantiomer. The (R)-enantiomer is the

distomer (inactive or less active isomer) but is critical in pharmaceutical development for:

Chiral Purity Profiling: Quantifying enantiomeric excess (ee) in bulk drug substances.

Mechanistic Toxicology: Studying off-target mitochondrial protein synthesis inhibition, which

often exhibits stereosensitivity.

Bioanalytical Standards: Deuterated (R)-isomers serve as internal standards in LC-MS/MS

assays where chiral separation is employed.

Deuteration Strategy:

Linezolid-d3 (Acetyl-d3): Targets the side chain. Primarily used as a Mass Spectrometry

internal standard.
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Linezolid-d8 (Morpholine-d8): Targets the metabolic soft spot. The morpholine ring is the

primary site of oxidative metabolism (via CYP2J2/CYP4F2 and non-enzymatic pathways).

Deuteration here induces a Kinetic Isotope Effect (KIE), potentially stabilizing the molecule

against ring-opening metabolism.

Retrosynthetic Analysis
To achieve the non-natural (R)-configuration, we must invert the chirality of the starting

materials used in the commercial (S)-Linezolid process.

Disconnection A (Amide Bond): The simplest late-stage deuterium incorporation (d3) occurs

at the acetamide group.

Disconnection B (C-N Bond): The oxazolidinone core is constructed from an aniline

derivative and a chiral three-carbon synthon.

Chiral Source: Commercial (S)-Linezolid is synthesized using (R)-Glycidyl Butyrate (or (R)-

Epichlorohydrin). Therefore, (R)-Linezolid requires (S)-Glycidyl Butyrate or (S)-

Epichlorohydrin to establish the C5 stereocenter.

Synthesis Pathway 1: (R)-Linezolid-d8 (Morpholine
Ring Deuteration)
This convergent route introduces the deuterium label early (Step 1) and establishes chirality in

Step 3.

Step 1: Nucleophilic Aromatic Substitution (SnAr)
Reaction: 3,4-Difluoronitrobenzene + Morpholine-d8

3-Fluoro-4-(morpholin-d8-yl)nitrobenzene.

Rationale: The fluorine at the 4-position is highly activated by the para-nitro group.

Morpholine-d8 is a commercially available, high-purity reagent.

Conditions: Diisopropylethylamine (DIPEA), Acetonitrile, reflux.
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Step 2: Nitro Reduction
Reaction: Nitrobenzene intermediate

Aniline intermediate.

Method: Catalytic hydrogenation (

, Pd/C) or Ammonium formate transfer hydrogenation.

Critical Control: Ensure complete reduction to avoid nitroso impurities.

Step 3: Stereoselective Oxazolidinone Formation (The
Chiral Key)
Reaction: Aniline + Cbz-Cl

Carbamate

Lithiation + (S)-Glycidyl Butyrate.

Mechanism: The N-lithio carbamate attacks the epoxide of (S)-glycidyl butyrate. The

resulting alkoxide undergoes intramolecular cyclization to form the oxazolidinone ring with

retention of the C5 stereochemistry relative to the epoxide (inversion occurs at the leaving

group site, but the chiral center at C2 of the glycidyl butyrate becomes C5 of the

oxazolidinone).

Stereochemical Note: Using (S)-Glycidyl Butyrate yields the (R)-Oxazolidinone.

Step 4: Functional Group Interconversion
Reaction: (R)-Hydroxymethyl intermediate

Mesylate

Azide

Amine.

Protocol: Mesylation (MsCl/TEA) followed by Sodium Azide (
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) displacement, then reduction (Staudinger or Hydrogenation).

Step 5: Acetylation
Reaction: (R)-Amine + Acetic Anhydride

(R)-Linezolid-d8.

Synthesis Pathway 2: (R)-Linezolid-d3 (Acetyl
Deuteration)
This pathway utilizes the same core synthesis as above (using unlabeled morpholine) but

introduces the label in the final step.

Precursor: (R)-5-(aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one. Reagent:

Acetic Anhydride-d6 (

) or Acetyl Chloride-d3. Conditions: Pyridine/DCM or TEA/THF,

to RT.

Visualized Pathways (Graphviz)
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Pathway A: Synthesis of (R)-Linezolid-d8 Pathway B: Synthesis of (R)-Linezolid-d3
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Caption: Convergent synthesis of (R)-Linezolid-d8 utilizing chiral pool inversion and late-stage

acetylation for (R)-Linezolid-d3.

Detailed Experimental Protocols
Protocol A: Enantioselective Construction of the
Oxazolidinone Core
Objective: Synthesis of (R)-5-(hydroxymethyl)-3-(3-fluoro-4-(morpholin-d8-yl)phenyl)oxazolidin-

2-one.

Carbamate Formation:

Dissolve 3-fluoro-4-(morpholin-d8-yl)aniline (1.0 eq) in Acetone/Water (10:1).

Add Sodium Bicarbonate (2.5 eq). Cool to

.

Add Benzyl Chloroformate (Cbz-Cl, 1.1 eq) dropwise. Stir for 2 hours.

Workup: Precipitate with water, filter, and dry.[1]

Lithiation & Cyclization (The Chiral Step):

Dissolve the Cbz-protected aniline in anhydrous THF under Argon. Cool to

.[2]

Add n-Butyllithium (1.6M in hexanes, 1.05 eq) slowly. Stir for 30 mins to form the lithium

carbamate.

Add (S)-Glycidyl Butyrate (1.1 eq) dropwise.

Allow the reaction to warm to Room Temperature (RT) overnight.

Mechanism:[3][4][5][6][7][8] The N-anion attacks the epoxide; the resulting oxy-anion

displaces the butyrate ester to close the ring.
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Quench: Saturated

. Extract with Ethyl Acetate.

Purification: Recrystallize from Ethyl Acetate/Hexanes.

QC Check: Chiral HPLC to confirm (R)-configuration (

ee expected).

Protocol B: Late-Stage Deuteration (Linezolid-d3)
Objective: Acetylation of (R)-Amine precursor.

Suspend (R)-5-(aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one (1.0 g, 3.4

mmol) in Dichloromethane (15 mL).

Add Triethylamine (1.0 mL, 7.2 mmol). Cool to

.

Add Acetic Anhydride-d6 (0.4 mL, 4.0 mmol) dropwise.

Stir at

for 4 hours.

Wash with 1M HCl, then saturated

.

Dry organic layer over

and concentrate.

Yield: ~90% off-white solid.

Quantitative Data Summary
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Compound Target Site
Precursor
Reagent

Chiral Reagent
for (R)-Isomer

Metabolic
Stability
Impact

Linezolid-d3 Acetyl Group
Acetic

Anhydride-d6

(S)-Glycidyl

Butyrate

Low (Internal

Standard)

Linezolid-d8 Morpholine Ring Morpholine-d8
(S)-Glycidyl

Butyrate

High (KIE on

Ring Oxidation)

Linezolid

(Comm)
None Morpholine

(R)-Glycidyl

Butyrate
Baseline
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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